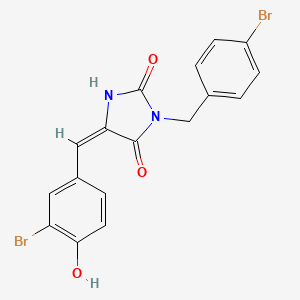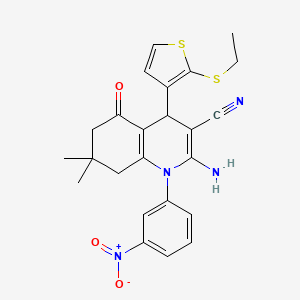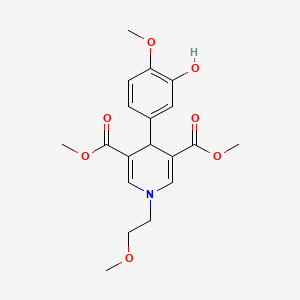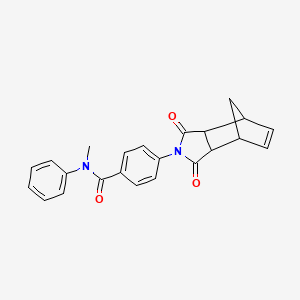![molecular formula C20H19N3O4S2 B11628706 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide](/img/structure/B11628706.png)
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida es un compuesto orgánico complejo que pertenece a la familia de la tiazolidinona. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo piridina y un grupo dimetoxi-bencilideno. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida generalmente implica la condensación de 3,4-dimetoxi-benzaldehído con tiosemicarbazida para formar la tiosemicarbazona correspondiente. Este intermedio se cicla luego con ácido cloroacético para producir el anillo de tiazolidinona. El paso final consiste en la unión del derivado de tiazolidinona con ácido 2-piridincarboxílico en condiciones de reacción adecuadas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para lograr mayores rendimientos y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila en el grupo piridina o en el anillo de tiazolidinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados de tiazolidina y tiazolidinonas sustituidas.
Aplicaciones Científicas De Investigación
3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: El compuesto exhibe posibles actividades antimicrobianas, antifúngicas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: La investigación está en curso para explorar su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir la actividad de ciertas enzimas, como las quinasas o las proteasas, uniéndose a sus sitios activos. Esta inhibición puede interrumpir los procesos celulares, lo que lleva a los efectos biológicos observados. Además, el compuesto puede interactuar con el ADN o el ARN, afectando la expresión genética y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-[(5Z)-5-(3,4,5-trimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]propanoico
- Ácido 3-[(5E)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]propanoico
- Ácido 3-[(5E)-5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]propanoico
Singularidad
Lo que diferencia a 3-[(5Z)-5-(3,4-dimetoxi-bencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]-N-(piridin-2-il)propanamida de compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo piridina mejora su capacidad para interactuar con los objetivos biológicos, mientras que el grupo dimetoxi-bencilideno contribuye a su estabilidad y reactividad.
Propiedades
Fórmula molecular |
C20H19N3O4S2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-7-6-13(11-15(14)27-2)12-16-19(25)23(20(28)29-16)10-8-18(24)22-17-5-3-4-9-21-17/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,22,24)/b16-12- |
Clave InChI |
GDMVYVTWIBABNI-VBKFSLOCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628677.png)
![2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628683.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628684.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)
![Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11628714.png)

